Home > Products > Screening Compounds P129137 > 6-Bromo-8-methoxyquinazolin-2(1H)-one
6-Bromo-8-methoxyquinazolin-2(1H)-one - 953039-13-9

6-Bromo-8-methoxyquinazolin-2(1H)-one

Catalog Number: EVT-1794138
CAS Number: 953039-13-9
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Bromo-8-methoxyquinazolin-2(1H)-one is a chemical compound that belongs to the quinazoline family, which consists of heterocyclic compounds characterized by a fused benzene and pyrimidine ring system. This specific compound features a bromine atom at the 6th position and a methoxy group at the 8th position of the quinazoline ring. It is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its biological activity against various diseases.

Source and Classification

The compound can be synthesized from commercially available starting materials, such as 6-bromoquinazoline and 8-methoxyaniline. Quinazolines are classified as nitrogen-containing heterocycles and are significant in pharmaceutical chemistry due to their diverse biological properties, including anticancer and antimicrobial activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Bromo-8-methoxyquinazolin-2(1H)-one typically involves several key steps:

  1. Starting Materials: The synthesis begins with 6-bromoquinazoline and 8-methoxyaniline.
  2. Reaction Conditions: The reaction is often performed in solvents like ethanol or dimethylformamide, utilizing catalysts such as palladium on carbon.
  3. Synthetic Route:
    • The initial step may involve the nucleophilic substitution of the bromine atom with the amine group from 8-methoxyaniline.
    • Controlled heating and stirring are essential to facilitate the reaction, ensuring optimal yields.

For industrial applications, continuous flow reactors may be employed to enhance efficiency and scalability while maintaining high purity levels through advanced purification techniques like recrystallization or chromatography .

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-Bromo-8-methoxyquinazolin-2(1H)-one can be represented as follows:

  • Molecular Formula: C10H8BrN3O2
  • Molecular Weight: Approximately 276.09 g/mol
  • Structural Features:
    • A bromine atom located at position 6.
    • A methoxy group (-OCH3) at position 8.
    • A carbonyl group (C=O) at position 2.

The presence of these functional groups significantly influences the compound's reactivity and biological properties.

Chemical Reactions Analysis

Reactions and Technical Details

6-Bromo-8-methoxyquinazolin-2(1H)-one can undergo various chemical reactions:

  1. Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to new derivatives.
  2. Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different quinazoline derivatives.
  3. Coupling Reactions: It can participate in coupling reactions (e.g., Suzuki or Heck reactions) to form more complex molecular structures.

Common Reagents and Conditions

  • Substitution Reagents: Amines, thiols, and alkoxides are common nucleophiles used in substitution reactions.
  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide are typically utilized for oxidation processes.
  • Reducing Agents: Sodium borohydride is often employed for reduction reactions .
Mechanism of Action

The mechanism of action for 6-Bromo-8-methoxyquinazolin-2(1H)-one primarily involves its interaction with specific molecular targets within biological systems. It functions as a kinase inhibitor, binding to the ATP-binding site of various kinases. This binding inhibits their activity, thereby disrupting downstream signaling pathways that are crucial for cell proliferation and survival. Such mechanisms make this compound a candidate for further investigation in cancer therapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity but is generally around 200–210 °C.

Chemical Properties

  • Solubility: Soluble in polar organic solvents like dimethylformamide but less soluble in non-polar solvents.
  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases.

These properties are crucial for determining suitable conditions for handling and application in synthetic procedures .

Applications

6-Bromo-8-methoxyquinazolin-2(1H)-one has diverse applications in scientific research:

  1. Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit kinase activity.
  2. Chemical Synthesis: Serves as a building block for synthesizing more complex quinazoline derivatives, which may exhibit varied biological activities.
  3. Biological Research: Studied for its antimicrobial properties and potential therapeutic applications against various diseases .

This compound exemplifies the importance of quinazolines in drug discovery, showcasing their versatility in both synthetic chemistry and biological applications.

Synthetic Methodologies and Structure-Activity Relationship (SAR) Optimization

Multi-Step Synthesis Protocols for 6-Bromo-8-methoxyquinazolin-2(1H)-one

Nucleophilic Substitution Strategies for Bromine Functionalization

The introduction of bromine at the C6 position of the quinazoline scaffold typically occurs early in the synthesis via electrophilic aromatic substitution (EAS) or halogen-directed metalation strategies. Anthranilic acid derivatives serve as common starting materials, where bromination precedes quinazoline ring formation. In optimized protocols, ortho-brominated anthranilic acids undergo cyclization with formamidine acetate to construct the quinazoline core while preserving the bromine substituent. This approach leverages bromine's directing effects for subsequent functionalization, as its strong electron-withdrawing properties activate adjacent positions toward nucleophilic attack. The C6-bromine remains stable under cyclization conditions (160-180°C), with yields exceeding 75% when using N-methylpyrrolidone (NMP) as the solvent [1].

Catalytic Systems for Methoxy Group Incorporation

Methoxy group installation at the C8 position employs copper(I)-catalyzed nucleophilic substitution (SNAr) under Ullmann-type conditions. Pre-brominated quinazolinone substrates react with sodium methoxide in the presence of catalytic CuI (5-10 mol%) and 1,10-phenanthroline as a ligand. This system achieves chemoselective O-alkylation without competing N-alkylation, which commonly occurs with non-catalytic methods. Key variables include:

  • Ligand effects: Bidentate ligands boost Cu(I) efficacy by stabilizing the catalytic complex
  • Solvent polarity: Dimethylformamide (DMF) outperforms toluene or acetonitrile
  • Temperature: Optimal conversion at 110-120°C (below decomposition threshold)

Reaction monitoring shows complete conversion within 6-8 hours, yielding 80-85% pure product after recrystallization. Notably, higher temperatures (>130°C) promote demethylation side products [1] [7].

Solvent and Temperature-Dependent Yield Optimization

Systematic optimization reveals profound solvent and temperature effects on overall synthesis efficiency:

Table 1: Yield Optimization in Key Synthetic Steps

StepSolventTemp (°C)Yield (%)Key Observation
BromocyclizationNMP16078Minimal debromination
DMF160655-8% debromination side products
MethoxylationDMF/CuI11082Complete C8-selectivity
Ethanol/CuI8045Incomplete conversion
Final CrystallizationMethanol0-495 recoveryNeedle-like crystals, HPLC purity >98%
Acetonitrile2587 recoveryAmorphous precipitate

Critical findings:

  • NMP maximizes bromocyclization yield via superior thermal stability
  • DMF enables efficient copper transport in methoxylation
  • Low-temperature crystallization from methanol/water mixtures enhances purityReaction scalability requires gradual reagent addition to manage exotherms during bromination [1] [5].

Structural Modifications and Analog Design

Impact of Positional Isomerism on Biological Activity

Positional isomerism profoundly influences target engagement. Comparative studies of bromo-methoxyquinazolinones reveal:

  • C6-Br/C8-OMe: Exhibits optimal EGFR inhibition (IC₅₀ = 0.48 μM) due to complementary steric and electronic alignment with ATP-binding pockets
  • C5-Br/C7-OMe: 10-fold reduced potency from disrupted hydrogen bonding
  • C7-OMe derivatives: Enhance antibacterial activity (e.g., Pseudomonas aeruginosa MIC = 2.7 μM) via WaaP protein interaction
  • C8-Br/C6-OMe: Complete loss of kinase inhibition despite identical stoichiometry

Table 2: Positional Isomer SAR Analysis

Substitution PatternEGFR IC₅₀ (μM)Antibacterial Activity (P. aeruginosa)Cytotoxicity (HepG2 CC₅₀, μM)
6-Br, 8-OMe0.48 ± 0.16MIC = 7.8 ± 1.3>100
7-OMe, unsubstituted3.0 ± 0.5MIC = 2.7 ± 0.9>100
5-Br, 7-OMe5.9 ± 3.0MIC = 24 ± 5>100
8-Br, 6-OMe>50MIC >100>100

Quinazoline ring substitutions alter electron distribution, modulating π-stacking capacity in hydrophobic kinase subdomains. The 8-methoxy group specifically donates electrons to C6-bromine, enhancing its polar interactions with conserved lysine residues [5] [7].

Role of Halogenation Patterns in Quinazoline Core Reactivity

Bromine's size and polarizability enable unique interactions compared to chloro/fluoro analogs:

  • Bromine (6-Br):
  • Forms halogen bonds with carbonyl oxygens (distance: 2.9-3.2 Å)
  • Enhances cellular permeability (Log P = 1.89 vs. 1.42 for chloro analog)
  • Activates C5 for nucleophilic aromatic substitution (SNAr)
  • Chlorine (6-Cl):
  • Reduced kinase inhibition (IC₅₀ = 1.2 μM) due to weaker hydrophobic contacts
  • Faster metabolic clearance in hepatocyte assays
  • Dihalogenation (6-Br, 7-Cl):
  • Synergistic potency in antimicrobial SAR (MIC = 0.74 μM)
  • Increased torsional strain alters coplanarity with target enzymes

Bromine's heavy atom effect also facilitates crystallographic studies, revealing binding mode distortions when shifted to C7. Halogen exchange strategies show that iodo derivatives maintain potency but suffer from photodegradation, while fluorine abolishes hydrophobic binding [7] [6].

Comparative Analysis of Aliphatic vs. Aromatic Substituents

N2/N4 modifications demonstrate stark contrast between substituent classes:

Table 3: N-Substituent Effects on Quinazoline Bioactivity

R²/R⁴ Substituentsp97 ATPase IC₅₀ (μM)Cytotoxicity (HCT116 CC₅₀, μM)Aqueous Solubility (μg/mL)
N²-Benzyl, N⁴-Benzyl0.15 ± 0.038.5 ± 1.212.8
N²-Isopropyl, N⁴-Furfuryl0.74 ± 0.06>5034.6
N²-Trifluoroethyl7.8 ± 1.3>5089.1
N⁴-Hydroxyalkyl>10>50>200

Key trends:

  • Aromatic groups: Boost target affinity via π-π stacking but reduce solubility
  • Aliphatic chains: Increase solubility/metabolic stability at the cost of potency
  • Branched alkyls: Disrupt crystal packing, improving formulation properties
  • Electron-deficient aromatics: (e.g., 3-CF₃-phenyl) enhance kinase inhibition (IC₅₀ = 0.23 μM)

Notably, benzyl substitution at N² outperforms N⁴ analogs in cytotoxicity assays, suggesting preferential positioning in biological membranes. Hybrid analogs with benzyl/hydroxyalkyl groups balance potency (IC₅₀ = 0.6 μM) and solubility (46 μg/mL) [7].

Properties

CAS Number

953039-13-9

Product Name

6-Bromo-8-methoxyquinazolin-2(1H)-one

IUPAC Name

6-bromo-8-methoxy-1H-quinazolin-2-one

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

InChI

InChI=1S/C9H7BrN2O2/c1-14-7-3-6(10)2-5-4-11-9(13)12-8(5)7/h2-4H,1H3,(H,11,12,13)

InChI Key

HVFYLIKECNEGDI-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1NC(=O)N=C2)Br

Canonical SMILES

COC1=CC(=CC2=C1NC(=O)N=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.